Benzyl azetidin-3-yl(methyl)carbamate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

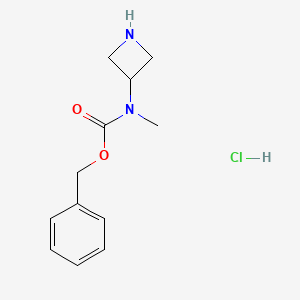

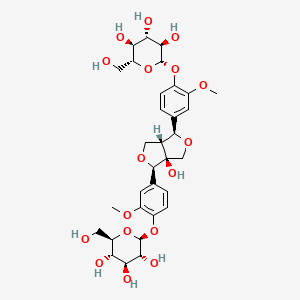

Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is a chemical compound with the CAS Number: 1822874-05-4 . It has a molecular weight of 256.73 and its IUPAC name is benzyl azetidin-3-yl (methyl)carbamate hydrochloride . The compound appears as a white to light-yellow powder or crystals .

Molecular Structure Analysis

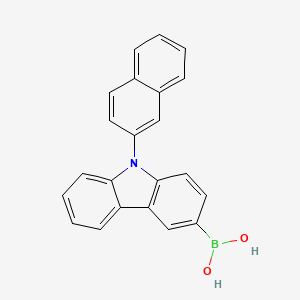

The InChI code for Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is 1S/C12H16N2O2.ClH/c1-14(11-7-13-8-11)12(15)16-9-10-5-3-2-4-6-10;/h2-6,11,13H,7-9H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用

Synthesis of Carbapenem Antibiotics : A practical and cost-effective synthesis of azetidine derivatives for the oral carbapenem L-084 was developed. This method involves an industry-oriented reaction leading to N-benzyl-3-hydroxyazetidine, a key intermediate for further scale-up production of L-084, demonstrating the relevance of azetidine derivatives in antibiotic synthesis (Isoda et al., 2006).

Development of Beta-Lactam Inhibitors : The stereospecific synthesis of azetidin-2-ones with variations in the C-3 alkyl groups led to compounds with significant in vitro inhibitory potency for human leukocyte elastase (HLE), indicating the potential of azetidine derivatives in the development of beta-lactam inhibitors with therapeutic applications (Finke et al., 1995).

Microwave-Assisted Synthesis of Heterocyclic Compounds : Azetidin-2-ones were synthesized using microwave-assisted reactions, showcasing an efficient method for producing pharmacologically active compounds with potential antibacterial and antifungal activities (Mistry & Desai, 2006).

Antimicrobial Agent Synthesis : Novel azetidin-2-ones were synthesized and evaluated for their antimicrobial activity, illustrating the utility of azetidine derivatives in the search for new antimicrobial agents (Ansari & Lal, 2009).

Anti-Inflammatory and Antitumor Applications : Studies on azetidine derivatives have explored their potential anti-inflammatory and antitumor activities. For instance, certain azetidin-2-ones showed potent and significant anti-inflammatory effects compared to indomethacin, indicating their potential therapeutic benefits in treating inflammation-related disorders (Sharma et al., 2013).

Optimization of Synthetic Processes : The optimized synthesis of 1-benzylazetidin-3-ol, an important intermediate for substituted azetidine, highlights the advancements in the efficient production of azetidine derivatives, facilitating their application in pharmaceutical manufacturing (Reddy et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

特性

CAS番号 |

1171130-36-1 |

|---|---|

製品名 |

Benzyl azetidin-3-yl(methyl)carbamate hydrochloride |

分子式 |

C12H17ClN2O2 |

分子量 |

256.73 |

IUPAC名 |

benzyl N-(azetidin-3-yl)-N-methylcarbamate;hydrochloride |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-14(11-7-13-8-11)12(15)16-9-10-5-3-2-4-6-10;/h2-6,11,13H,7-9H2,1H3;1H |

InChIキー |

UGSMXDFCWUYBAV-UHFFFAOYSA-N |

SMILES |

CN(C1CNC1)C(=O)OCC2=CC=CC=C2.Cl |

正規SMILES |

CN(C1CNC1)C(=O)OCC2=CC=CC=C2.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3026803.png)

![6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026813.png)